N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-30(27,20-10-9-16-5-1-2-6-17(16)11-20)24-18-12-23-25(13-18)14-19-15-28-21-7-3-4-8-22(21)29-19/h3-4,7-13,19,24H,1-2,5-6,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXUNBJELAZGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 486.602 g/mol. It features a unique combination of a pyrazole moiety and a sulfonamide group, which are known to contribute to various biological activities.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds bearing similar structural motifs to this compound. Research has shown that derivatives of 1,3-diarylpyrazoles exhibit significant activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies reported in vitro . The mechanism appears to involve disruption of cellular processes in the parasites without affecting human cells.
Cytotoxicity
While exploring the biological activities of related compounds, it has been noted that several 1,3-diarylpyrazole derivatives displayed cytotoxic effects. This raises concerns regarding the interpretation of their biological efficacy. For instance, compounds exhibiting cytotoxicity may inadvertently influence the observed antiparasitic effects . Therefore, careful evaluation of cytotoxic profiles is essential when considering these compounds for therapeutic applications.
Anti-inflammatory and Analgesic Properties
Sulfonamides are known for their anti-inflammatory properties. The sulfonamide group in this compound may contribute to anti-inflammatory effects through inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit specific enzymes involved in parasite metabolism.
- Cell Membrane Disruption : Certain derivatives can disrupt the integrity of parasite membranes leading to cell death.
- Modulation of Immune Response : The compound may enhance host immune responses against infections.
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Study on Antiparasitic Activity : A study conducted on a series of 1H-pyrazole derivatives demonstrated significant activity against Trypanosoma brucei and Leishmania spp., with IC50 values in the low micromolar range .
| Compound | Target Parasite | IC50 (µM) |
|---|---|---|
| Compound A | T. cruzi | 0.5 |
| Compound B | L. infantum | 0.8 |
| N-(...sulfonamide) | T. brucei | 0.6 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogs from the evidence:
Key Comparative Insights
Pyrazole vs.
Sulfonamide Functionality: All sulfonamide-containing compounds (Target, ) leverage this group for enzyme inhibition via hydrogen bonding to active-site residues. The tetrahydronaphthalene moiety in the target compound may enhance lipophilicity compared to the dimethylaminoethyl group in .
Heterocyclic Modifications: The dihydrobenzo dioxin in the target compound provides a rigid, oxygen-rich scaffold, contrasting with the fluorine-substituted chromenone in , which improves oxidative stability .
Synthetic Accessibility :
- and describe Suzuki-Miyaura couplings and palladium-catalyzed reactions, suggesting the target compound could be synthesized via similar cross-coupling methodologies .
Research Findings and Implications
- Solubility: The dimethylaminoethyl group in enhances water solubility, whereas the tetrahydronaphthalene in the target compound may reduce it, impacting bioavailability .
- Target Selectivity : The pyrazole core in the target compound could offer selectivity advantages over pyrrolopyridine () or pyrazolo-pyrimidine () systems in specific enzyme inhibition contexts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and key reaction parameters for synthesizing this compound with high purity?
- Methodological Answer :
- Step 1 : Initiate with nucleophilic substitution between a pyrazole precursor and a sulfonyl chloride derivative. Use bases like triethylamine or sodium hydroxide to deprotonate intermediates and drive the reaction .
- Step 2 : Employ polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to enhance reactant solubility and reaction efficiency .
- Step 3 : Maintain temperature between room temperature and reflux (40–120°C) to balance reaction rate and side-product minimization .
- Step 4 : Purify via column chromatography or recrystallization, monitoring purity with TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound and confirming structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and assess hydrogen bonding (e.g., intramolecular interactions stabilizing the structure) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolve 3D structure and bond geometries .
Q. How does the sulfonamide group influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Solubility : The sulfonamide group enhances hydrophilicity, improving aqueous solubility for in vitro assays .
- Binding Interactions : The -SONH- moiety participates in hydrogen bonding with target proteins (e.g., enzyme active sites), critical for inhibitory activity .
- Stability : Sulfonamides resist metabolic degradation, prolonging half-life in biological systems .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH, temperature, cofactors) to ensure consistency .
- Step 2 : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm target engagement .
- Step 3 : Perform pharmacokinetic studies to assess bioavailability and metabolite interference .
- Example : If in vitro activity contradicts in vivo results, evaluate tissue penetration using microdialysis or imaging .
Q. What strategies mitigate by-product formation during multi-step synthesis of this compound?
- Methodological Answer :
- Parameter Optimization : Tightly control stoichiometry (e.g., 1:1 molar ratios for key intermediates) and reaction time .
- Catalyst Selection : Use selective catalysts (e.g., Pd/C for hydrogenation) to reduce undesired side reactions .
- Real-Time Monitoring : Employ HPLC or inline spectroscopy to detect by-products early .
Q. How can computational modeling predict binding interactions and guide structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Simulate ligand-receptor interactions to prioritize substituents with favorable binding energies (e.g., pyrazole ring interactions) .
- Molecular Dynamics (MD) : Assess conformational stability of the compound in solvated systems .
- QSAR Models : Corrogate electronic (e.g., Hammett constants) or steric parameters with bioactivity data to design analogs .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
